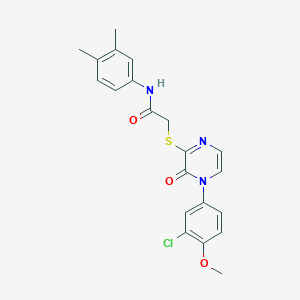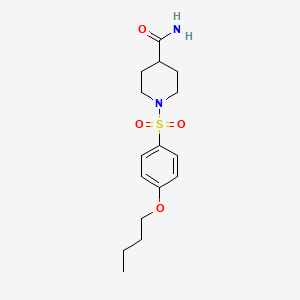
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide, also known as Boc-piperidine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes, leading to the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of anticancer drugs. Additionally, 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene derivatives have been shown to exhibit potent antifungal activity, making them potential candidates for the development of antifungal drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene has several advantages for lab experiments. It is relatively easy to synthesize, and its derivatives can be easily modified to enhance their biological activity. However, there are also limitations to its use in lab experiments. For example, it has relatively low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene. One potential direction is the development of novel 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene derivatives with enhanced biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene and its derivatives. Finally, studies are needed to investigate the potential applications of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene in other fields, such as the development of antifungal drugs.
Conclusion:
In conclusion, 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and potential biological activity make it a promising candidate for the development of novel compounds with therapeutic potential. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Synthesemethoden
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene can be synthesized through a multistep process that involves the reaction between 4-butoxyaniline and piperidine, followed by the addition of a sulfonyl chloride group and a Boc-protected carboxylic acid group. The final product is obtained through purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a building block in the synthesis of novel compounds with biological activity. 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene derivatives have been shown to exhibit significant antiproliferative activity against cancer cells, making them promising candidates for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-2-3-12-22-14-4-6-15(7-5-14)23(20,21)18-10-8-13(9-11-18)16(17)19/h4-7,13H,2-3,8-12H2,1H3,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQFOSCNTSFYGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

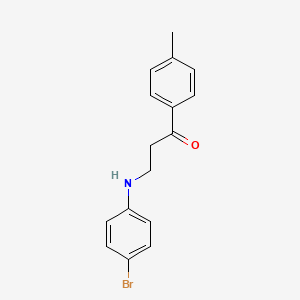
![8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2383381.png)
![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)
![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)
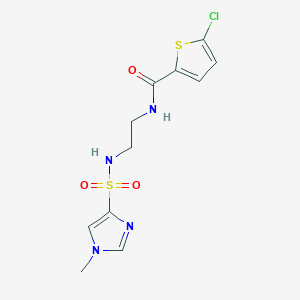


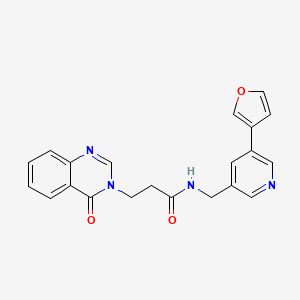
![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)
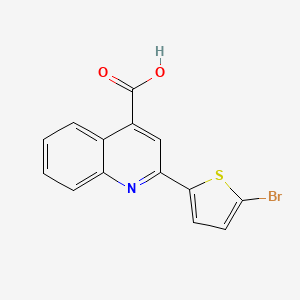
![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)
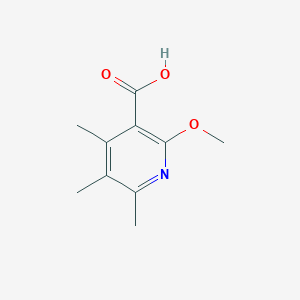
![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)
